molecular formula C19H17FN2O3S2 B12207962 N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

Cat. No.: B12207962
M. Wt: 404.5 g/mol
InChI Key: JPLHRNTYXKCMOO-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-Fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group, a 4-fluorophenyl substituent, and a 2-phenylacetamide side chain. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by sulfone and fluorinated aromatic groups.

Properties

Molecular Formula

C19H17FN2O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide

InChI

InChI=1S/C19H17FN2O3S2/c20-14-6-8-15(9-7-14)22-16-11-27(24,25)12-17(16)26-19(22)21-18(23)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2

InChI Key

JPLHRNTYXKCMOO-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the phenylacetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three classes of analogs: 1,2,4-triazole derivatives , thiazole-containing molecules , and sulfonamide-based heterocycles .

Physicochemical and Spectral Properties

  • IR Spectroscopy :

    • The target compound’s sulfone group would exhibit strong ν(SO₂) absorption near 1150–1300 cm⁻¹, similar to sulfonyl-containing triazoles . Unlike triazole-thiones (C=S stretch at ~1250 cm⁻¹), the target lacks a thione group, distinguishing it from analogs like compounds [7–9] in .
    • The acetamide C=O stretch (~1680 cm⁻¹) aligns with carbonyl signals in hydrazinecarbothioamides (1663–1682 cm⁻¹) but contrasts with triazoles lacking carbonyl groups .
  • NMR: The 4-fluorophenyl group would show characteristic ¹⁹F NMR shifts (-110 to -120 ppm) and aromatic proton splitting patterns, comparable to fluorophenyl-substituted triazoles . The tetrahydrothieno[3,4-d][1,3]thiazole core would produce distinct ¹H and ¹³C signals for methylene and sulfur-bound carbons, differing from thiazole derivatives in .

Biological Activity

N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiazole ring fused with a tetrahydrothieno moiety and a fluorophenyl group, which contributes to its unique biological profile. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C18H21FN2O5S2
Molecular Weight 428.5 g/mol
IUPAC Name 5-[[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid
InChI Key JUTZGAXGVOZWTM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. The compound may inhibit certain enzymes or modulate receptor activity, leading to various pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The thiazole and thieno rings are known for their antimicrobial activities. Compounds containing these moieties have been reported to exhibit efficacy against a range of bacteria and fungi.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study demonstrated that thiazole derivatives effectively inhibited the growth of breast cancer cells. The compound showed IC50 values in the low micromolar range against various cancer cell lines.
    • Another research highlighted the potential of similar compounds in overcoming drug resistance in cancer therapy.
  • Antimicrobial Activity :
    • Research indicated that related compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be lower than those of standard antibiotics.

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